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Introduction

TYRA-200 is an investigational, orally bioavailable small-molecule inhibitor targeting Fibroblast
Growth Factor Receptors (FGFR) 1, 2, and 3.[1] Developed by Tyra Biosciences, this next-
generation covalent inhibitor was engineered to address the significant clinical challenge of
acquired resistance to existing FGFR-targeted therapies, particularly in cancers driven by
FGFR2 alterations.[2][3] This document provides a comprehensive technical overview of the
mechanism of action of TYRA-200, supported by preclinical data, experimental methodologies,
and pathway visualizations.

Core Mechanism of Action: Potent and Selective
FGFR Inhibition

TYRA-200 exerts its anti-neoplastic activity through the targeted inhibition of the FGFR family
of receptor tyrosine kinases. FGFRs are key regulators of cellular processes including
proliferation, differentiation, and survival.[3] In a variety of malignancies, genetic alterations
such as gene fusions, amplifications, and activating mutations in FGFRs can lead to oncogenic
signaling and tumor growth.[3]

TYRA-200 was designed using a structure-based approach to potently and selectively inhibit
FGFR1, 2, and 3, while sparing FGFRA4.[4] This selectivity is crucial for minimizing off-target

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15544667?utm_src=pdf-interest
https://www.benchchem.com/product/b15544667?utm_src=pdf-body
https://drughunter.com/molecule/tyra-200
https://www.prnewswire.com/news-releases/tyra-biosciences-to-present-preclinical-data-on-tyra-200-an-fgfr123-inhibitor-at-34th-eortc-nci-aacr-symposium-on-molecular-targets-and-cancer-therapeutics-301648536.html
https://acs.digitellinc.com/live/35/session/567226
https://www.benchchem.com/product/b15544667?utm_src=pdf-body
https://www.benchchem.com/product/b15544667?utm_src=pdf-body
https://acs.digitellinc.com/live/35/session/567226
https://acs.digitellinc.com/live/35/session/567226
https://www.benchchem.com/product/b15544667?utm_src=pdf-body
https://tyrabio.investorroom.com/2022-10-13-Tyra-Biosciences-to-Present-Preclinical-Data-on-TYRA-200,-an-FGFR1-2-3-Inhibitor,-at-34th-EORTC-NCI-AACR-Symposium-on-Molecular-Targets-and-Cancer-Therapeutics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

effects. The primary therapeutic rationale for TYRA-200 is its robust activity against wild-type
FGFR2 and a broad spectrum of clinically observed resistance mutations that render first-
generation FGFR inhibitors ineffective.[3][4]

Overcoming Acquired Resistance

A major limitation of current approved pan-FGFR inhibitors is the emergence of on-target
resistance mutations within the FGFR2 kinase domain.[3] These mutations often occur at the
"gatekeeper" residue (e.g., V565F/L) or in the "molecular brake" region (e.g., N550K).[3][5]
TYRA-200 was specifically designed to maintain potent inhibitory activity against these and
other resistance mutations, offering a potential new line of therapy for patients who have
progressed on prior FGFR-targeted treatments.[4][5]

Signaling Pathway and TYRA-200's Point of
Intervention

The diagram below illustrates the canonical FGF/FGFR signaling pathway and the inhibitory
action of TYRA-200. Upon binding of Fibroblast Growth Factor (FGF) ligands, FGFRs dimerize
and autophosphorylate, initiating a cascade of downstream signaling through pathways such
as RAS-MAPK and PI3K-AKT, which ultimately drive cell proliferation and survival. TYRA-200
blocks the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation
and subsequent downstream signaling.
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Caption: FGF/FGFR Signaling Pathway and TYRA-200 Inhibition.
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Quantitative Data Summary

The preclinical efficacy of TYRA-200 has been demonstrated through various enzymatic and
cell-based assays. The following tables summarize the key quantitative findings.

Table 1: E ic Inhibition (IC50_ nM)

Target IC50 (nM) Relative Potency
FGFR2 0.47 1.0x
FGFR3 0.66 1.4x
FGFR1 1.8 3.8x
FGFR4 30.5 65X
GSK3a 35.6 76X

Data from in vitro enzymatic

assays.[4]

Table 2: Cellular Activity Against FGFR2 Alterations
(1IC50, nM)
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Cell Line FGFR2 Alteration TYRA-200 IC50 (nM)
Ba/F3 Wild-Type FGFR2 3.0

Ba/F3 FGFR2 K660N 27

Ba/F3 FGFR2 K660E Not specified

Ba/F3 FGFR2 V565F (Gatekeeper) 27

Ba/F3 FGFR2 V565L (Gatekeeper) Not specified

Ba/F3 FGFR2 N540K Not specified

SNU-16 FGFR2 Amplification 9.7

FGFR2 Amplification, N550K
AN3CA 11
(Molecular Brake)

Data from cell viability assays.

[5]

Experimental Protocols

The following sections detail the methodologies used in the preclinical evaluation of TYRA-200,
based on publicly available information.

Enzymatic Assays

e Objective: To determine the half-maximal inhibitory concentration (IC50) of TYRA-200
against various kinases.

» Methodology: Enzymatic IC50 measurements were conducted by Reaction Biology Corp.
Purified enzymes for FGFR1, FGFR2, FGFR3, FGFR4, and GSK3a were used. All
experiments were performed under identical conditions and tested in duplicate.[4] Specific
buffer conditions, substrate concentrations, and detection methods are proprietary to the
contract research organization.

Cell Viability Assays
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o Objective: To assess the effect of TYRA-200 on the viability of cancer cell lines with various
FGFR2 alterations.

o Methodology:
o Cells (e.g., Ba/F3, SNU-16, AN3CA) were seeded in appropriate multi-well plates.

o After a period of cell adherence and growth, cells were treated with a dose range of
TYRA-200.

o The duration of treatment was cell-line dependent, ranging from 72 to 120 hours.
o Cell viability was quantified using the CellTiter-Glo® 2.0 Assay (Promega).

o IC50 values were calculated from dose-response curves, with values averaged from three
independent experiments.[4]

Downstream Signaling Analysis

o Objective: To confirm that TYRA-200 inhibits FGFR2-mediated downstream signaling.
e Methodology:

o SNU-16 cells were plated and allowed to reach approximately 60-70% confluency
overnight.

o Cells were then treated with either vehicle, 100 nM AZD4547 (a comparator FGFR
inhibitor), or 100 nM TYRA-200 for 24 hours.

o For protein analysis, cells were treated with 50 nM of the compound for 2 hours.

o Protein detection and quantification were performed via capillary electrophoresis using the
Simple Western Jess™ system.[4] Specific antibodies used for the detection of
phosphorylated and total signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT) were not
specified in the available literature.

RNA Sequencing
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o Objective: To identify potential biomarkers of TYRA-200 activity.
o Methodology:

o SNU-16 cells were treated with vehicle, 100 nM AZD4547, or 100 nM TYRA-200 for 24

hours.
o Following treatment, cells were collected for RNA extraction.

o RNA sequencing analysis was performed.[4] Detailed information regarding library
preparation, sequencing platform, and bioinformatic analysis pipeline is not publicly
available.

In Vivo Xenograft Models

o Objective: To evaluate the anti-tumor efficacy of TYRA-200 in a living organism.
o Methodology:

o Mouse xenograft models were established by inoculating mice with either Ba/F3 cells
expressing the FGFR2 V565F gatekeeper mutation or AN3CA cells (FGFR2 amplification
and N550K mutation).

o Once tumors were established, mice were treated orally with either vehicle, TYRA-200
(e.g., 10 and 15 mg/kg b.i.d.), or a comparator drug like futibatinib (e.g., 15 mg/kg g.d.).[5]

o Tumor volume was monitored over the course of the 10-day study period.[5] The specific
mouse strain, number of cells injected, and detailed tumor measurement protocols were

not specified.

The workflow for a typical in vivo efficacy study is depicted below.
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Caption: Generalized Workflow for In Vivo Xenograft Efficacy Studies.
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Clinical Development

TYRA-200 is currently being evaluated in a Phase 1 clinical trial, SURF201 (NCT06160752).[6]
This multi-center, open-label study is designed to assess the safety, tolerability,
pharmacokinetics, and preliminary anti-tumor activity of TYRA-200 in patients with advanced
solid tumors harboring activating FGFR2 gene alterations, including intrahepatic
cholangiocarcinoma.[6] The trial is enrolling patients who have previously been treated and
have developed resistance to other FGFR inhibitors.

Conclusion

TYRA-200 is a potent, selective, and orally bioavailable FGFR1/2/3 inhibitor designed to
overcome the limitations of existing FGFR-targeted therapies. Its core mechanism of action
centers on the robust inhibition of wild-type FGFR2 and, critically, a wide range of clinically
relevant resistance mutations. Preclinical data demonstrate significant enzymatic and cellular
potency, leading to the inhibition of downstream signaling and dose-dependent tumor
regression in in vivo models. The ongoing clinical evaluation of TYRA-200 will be crucial in
determining its therapeutic potential for patients with FGFR-driven cancers who have
exhausted other treatment options.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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